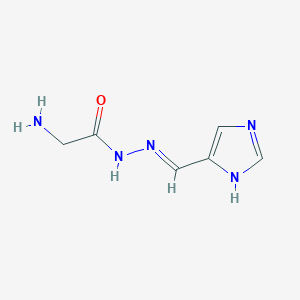
2-Arg-obzl(4-no2)hydrochloride and hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Arg-obzl(4-no2)hydrochloride and hydrobromide are chemical compounds with the molecular formula C21H26ClN5O6 and C21H26BrN5O6, respectively. These compounds are derivatives of arginine, an amino acid, and are often used in various chemical and biological research applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide typically involves the protection of the arginine amino group followed by the introduction of the benzyl (obzl) and nitro (4-no2) groups. The hydrochloride and hydrobromide salts are then formed by reacting the intermediate compound with hydrochloric acid or hydrobromic acid, respectively.
Protection of Arginine: The amino group of arginine is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.
Introduction of Benzyl and Nitro Groups: The protected arginine is then reacted with benzyl chloride and a nitro compound under specific conditions to introduce the benzyl and nitro groups.
Formation of Hydrochloride and Hydrobromide Salts: The intermediate compound is treated with hydrochloric acid or hydrobromic acid to form the hydrochloride and hydrobromide salts.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final products are then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Arg-obzl(4-no2)hydrochloride and hydrobromide can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Arg-obzl(4-no2)hydrochloride and hydrobromide are used in various scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are used in studies involving protein modification and enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide involves their interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Arg-obzl(4-no2)acetate
- 2-Arg-obzl(4-no2)sulfate
- 2-Arg-obzl(4-no2)phosphate
Uniqueness
2-Arg-obzl(4-no2)hydrochloride and hydrobromide are unique due to their specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydrochloride and hydrobromide salts allows for versatility in different experimental conditions and applications.
Propiedades
Fórmula molecular |
C21H27BrClN5O6 |
|---|---|
Peso molecular |
560.8 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrobromide;hydrochloride |
InChI |
InChI=1S/C21H25N5O6.BrH.ClH/c22-20(23)24-12-4-7-18(25-21(28)32-14-15-5-2-1-3-6-15)19(27)31-13-16-8-10-17(11-9-16)26(29)30;;/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,25,28)(H4,22,23,24);2*1H/t18-;;/m0../s1 |
Clave InChI |
UPAWMUBZKNVJDT-NTEVMMBTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Br |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


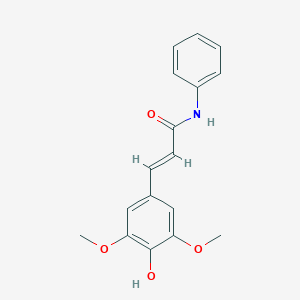
![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)
![2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)
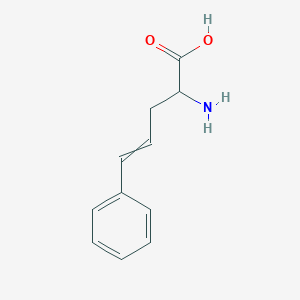



![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
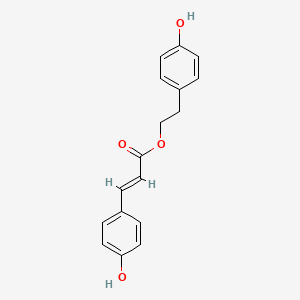
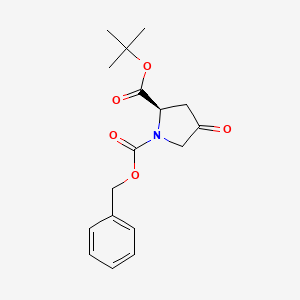


![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)
